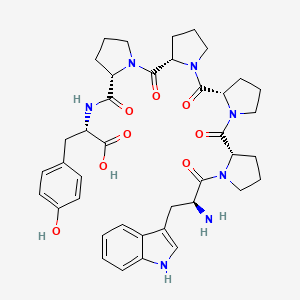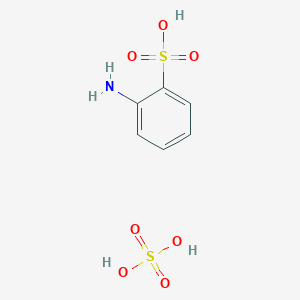![molecular formula C32H26O8 B14507672 2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol CAS No. 64181-93-7](/img/structure/B14507672.png)
2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups attached to a bianthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process can be optimized by selecting appropriate solvents, temperatures, and reaction times to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Applications De Recherche Scientifique
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol include:
- 1,2’,5’,6,9,10’-Hexahydroxy-3,7’-dimethoxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-2,9’-bianthracene-4’,8 (1’H,5H)-dione
- (6’S,7S)-1’,4,6’,7,9’,10-Hexahydroxy-2,3’-dimethoxy-6’,7-dimethyl-6’,7,7’,8-tetrahydro-1,2’-bianthracene-5,8’ (5’H,6H)-dione
Uniqueness
What sets 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol apart from similar compounds is its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64181-93-7 |
|---|---|
Formule moléculaire |
C32H26O8 |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
3-methoxy-6-methyl-2-(4,5,10-trihydroxy-2-methoxy-7-methylanthracen-9-yl)anthracene-1,8,9-triol |
InChI |
InChI=1S/C32H26O8/c1-13-5-15-9-16-10-23(40-4)29(31(37)25(16)30(36)24(15)20(33)7-13)26-18-6-14(2)8-21(34)27(18)32(38)28-19(26)11-17(39-3)12-22(28)35/h5-12,33-38H,1-4H3 |
Clé InChI |
WJOQFRDUUORFMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=CC(=C(C(=C3C(=C2C(=C1)O)O)O)C4=C5C=C(C=C(C5=C(C6=C4C=C(C=C6O)C)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
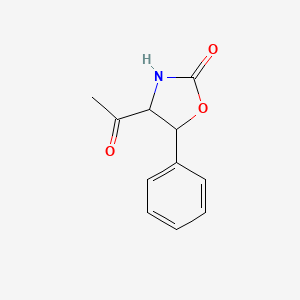
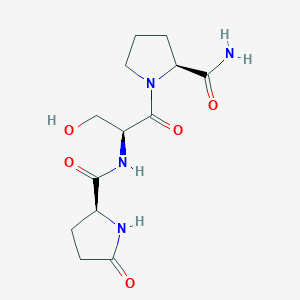
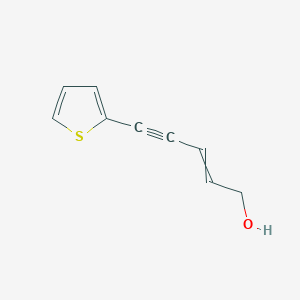
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
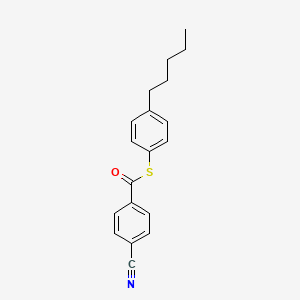

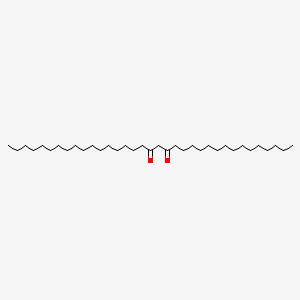
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
